Cas no 1289029-91-9 (2-Fluoro-3-(methylthio)benzaldehyde)
2-Fluoro-3-(methylthio)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-3-(methylthio)benzaldehyde
- 2-Fluoro-3-(methylthio)benzaldehyde
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- MDL: MFCD22543709
- Inchi: 1S/C8H7FOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
- InChI Key: ACCYVSRVHIJUHF-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=CC(SC)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2-Fluoro-3-(methylthio)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516301-500 mg |
2-Fluoro-3-(methylthio)benzaldehyde |
1289029-91-9 | 500mg |
€678.00 | 2023-06-14 | ||
| abcr | AB516301-1 g |
2-Fluoro-3-(methylthio)benzaldehyde |
1289029-91-9 | 1g |
€929.30 | 2023-06-14 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD361096-1g |
2-Fluoro-3-(methylthio)benzaldehyde |
1289029-91-9 | 95+% | 1g |
¥5061.0 | 2023-04-03 | |
| abcr | AB516301-500mg |
2-Fluoro-3-(methylthio)benzaldehyde; . |
1289029-91-9 | 500mg |
€556.00 | 2025-02-20 | ||
| abcr | AB516301-1g |
2-Fluoro-3-(methylthio)benzaldehyde; . |
1289029-91-9 | 1g |
€756.50 | 2025-02-20 | ||
| Aaron | AR01DOAY-250mg |
2-Fluoro-3-(methylthio)benzaldehyde |
1289029-91-9 | 95% | 250mg |
$555.00 | 2025-02-12 | |
| Aaron | AR01DOAY-500mg |
2-Fluoro-3-(methylthio)benzaldehyde |
1289029-91-9 | 95% | 500mg |
$631.00 | 2025-02-12 | |
| abcr | AB516301-250mg |
2-Fluoro-3-(methylthio)benzaldehyde; . |
1289029-91-9 | 250mg |
€404.30 | 2025-02-20 | ||
| Ambeed | A750898-1g |
2-Fluoro-3-(methylthio)benzaldehyde |
1289029-91-9 | 95+% | 1g |
$737.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265523-500mg |
2-Fluoro-3-(methylthio)benzaldehyde |
1289029-91-9 | 98% | 500mg |
¥5843.00 | 2024-08-09 |
2-Fluoro-3-(methylthio)benzaldehyde Suppliers
2-Fluoro-3-(methylthio)benzaldehyde Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Fluoro-3-(methylthio)benzaldehyde
Comprehensive Overview of 2-Fluoro-3-(methylthio)benzaldehyde (CAS No. 1289029-91-9): Properties, Applications, and Industry Trends
2-Fluoro-3-(methylthio)benzaldehyde (CAS No. 1289029-91-9) is a specialized aromatic aldehyde compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated benzaldehyde derivative combines a fluoro substituent with a methylthio group, creating a versatile building block for synthetic chemistry. The compound's molecular formula C8H7FOS and molecular weight of 170.20 g/mol make it particularly valuable for designing bioactive molecules with enhanced metabolic stability.
Recent studies highlight the growing demand for fluorinated aromatic aldehydes in drug discovery, with 2-Fluoro-3-(methylthio)benzaldehyde serving as a key intermediate for kinase inhibitors and antimicrobial agents. Its electron-withdrawing fluorine atom and thioether functionality enable selective reactions in palladium-catalyzed cross-couplings, addressing common queries like "how to modify benzaldehyde for better drug bioavailability" or "fluorine effects on aromatic reactivity." The compound's melting point range of 45-50°C and boiling point of 240-245°C (predicted) suggest stability under various processing conditions.
In material science applications, researchers are exploring 2-Fluoro-3-(methylthio)benzaldehyde as a precursor for liquid crystal materials and organic semiconductors. The simultaneous presence of fluorine (improving thermal stability) and methylthio group (enhancing electron delocalization) answers frequent search queries about "designing conjugated systems for OLED materials." Analytical data shows characteristic IR absorption at 1685 cm-1 (C=O stretch) and 19F NMR signal at -110 ppm, providing identification markers for quality control.
Synthetic methodologies for 1289029-91-9 typically involve selective fluorination of 3-(methylthio)benzaldehyde derivatives, with current optimization focusing on greener approaches using flow chemistry. This aligns with industry trends toward sustainable manufacturing, addressing search terms like "eco-friendly synthesis of fluorinated aldehydes." The compound's LogP value of 2.1 (predicted) indicates moderate lipophilicity, making it suitable for medicinal chemistry projects requiring balanced solubility.
Commercial availability of 2-Fluoro-3-(methylthio)benzaldehyde has increased significantly since 2020, with purity specifications typically exceeding 97% (HPLC). Storage recommendations include protection from light at 2-8°C under inert atmosphere, following best practices for reactive aldehydes. Safety data indicates standard handling precautions for laboratory chemicals, with particular attention to avoiding prolonged skin contact due to potential sensitization.
Emerging applications include its use in covalent inhibitor design, where the aldehyde group forms reversible bonds with target proteins. This addresses trending search phrases like "warhead strategies in PROTAC development." Recent patent literature (2022-2023) discloses derivatives of CAS 1289029-91-9 as intermediates for antiviral compounds, particularly against RNA viruses, reflecting current therapeutic priorities.
Analytical challenges associated with 2-Fluoro-3-(methylthio)benzaldehyde include distinguishing it from positional isomers using routine LC-MS methods. Advanced techniques like 19F-1H HMBC NMR are increasingly recommended, responding to analytical chemists' queries about "characterizing fluorinated aromatics." The compound's UV-Vis spectrum shows λmax at 265 nm (ε = 8500 M-1cm-1), useful for reaction monitoring.
Future research directions likely involve exploring 1289029-91-9 in continuous flow hydrogenation reactions and biocatalytic transformations, areas generating substantial academic interest. The compound represents an excellent case study of how strategic fluorine introduction combined with sulfur functionality can expand molecular design possibilities in synthetic chemistry.
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